molecular formula C14H20N2O4 B1284451 (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-94-8

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1284451
CAS No.: 912762-94-8
M. Wt: 280.32 g/mol
InChI Key: SPSZUBZMVYTJJF-UHFFFAOYSA-N
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Description

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biodegradation in Soil and Groundwater:

    • The compound, related to ethers like ethyl tert-butyl ether (ETBE), undergoes biodegradation involving complex pathways and microbial interactions. Microorganisms in soil and groundwater can degrade ETBE aerobically, producing intermediates like acetaldehyde and tert-butyl alcohol (TBA), among others. These processes are influenced by the presence of co-contaminants and the specific microbial communities present in the environment. This knowledge can inform the bioremediation strategies for similar compounds (Thornton et al., 2020).
  • Environmental Occurrence and Fate:

    • Studies on related compounds, such as synthetic phenolic antioxidants (SPAs), have shown their widespread occurrence in various environmental matrices, including indoor dust and outdoor air particulates. The findings on SPAs' occurrence, human exposure, and toxicity provide insights into the potential environmental behavior and human health implications of similar synthetic compounds (Liu & Mabury, 2020).
    • Research on parabens, which are structurally similar to the compound of interest as esters, has highlighted their ubiquity in aquatic environments. The knowledge of parabens' occurrence, fate, and behavior in water systems can offer a comparative perspective for understanding the environmental dynamics of similar ester compounds (Haman et al., 2015).
  • Biodegradation of Fuel Additives:

    • Compounds like methyl tert-butyl ether (MTBE) and their degradation intermediates, such as tert-butyl alcohol (TBA), have been studied extensively for their environmental fate. The microbial degradation of such compounds in the subsurface, influenced by various redox conditions, provides a framework to understand the environmental impact and degradation mechanisms of similar fuel oxygenates (Schmidt et al., 2004).
  • Analysis and Mitigation in Food and Beverages:

    • Ethyl carbamate, structurally related to the compound , is found in fermented foods and beverages. Understanding its formation mechanisms, analysis methods, and prevention techniques in food can shed light on handling similar compounds in various industries (Weber & Sharypov, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, acting as a competitive inhibitor . The nature of these interactions involves the binding of the compound to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cell lines such as HeLa and A549 by causing cell cycle arrest at the S phase . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Furthermore, it has been shown to interact with tubulin, a key protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent inhibition of cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the compound’s overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters that can modulate its intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications such as phosphorylation can also affect the compound’s localization and activity .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSZUBZMVYTJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587581
Record name tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-94-8
Record name tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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